4-Chloro-2-cyanobenzene-1-sulfonyl fluoride

Covalent Inhibitor Design Aqueous Stability Hydrolysis Kinetics

Researchers often struggle with sulfonyl fluoride reagents that hydrolyze too rapidly in assay buffers or react too sluggishly for efficient bioconjugation. 4-Chloro-2-cyanobenzene-1-sulfonyl fluoride (CAS 1935505-23-9) is a uniquely balanced, dual-activated electrophile designed to solve this problem. • Predictable Reactivity: The 4-Cl and 2-CN substituents provide intermediate hydrolytic stability-more reactive than the parent benzenesulfonyl fluoride but more stable than nitro-activated analogs-for reproducible labeling of serine, lysine, and tyrosine residues. • Supply Chain Confidence: Sourced as a 95% pure building block, it is handled and shipped under controlled conditions to ensure it arrives with full reactivity for your SuFEx click chemistry and covalent fragment library synthesis.

Molecular Formula C7H3ClFNO2S
Molecular Weight 219.62 g/mol
Cat. No. B13231662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-cyanobenzene-1-sulfonyl fluoride
Molecular FormulaC7H3ClFNO2S
Molecular Weight219.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C#N)S(=O)(=O)F
InChIInChI=1S/C7H3ClFNO2S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-3H
InChIKeyWBFOJMYUYVCUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-cyanobenzene-1-sulfonyl fluoride: A Dual-Electron-Withdrawing Sulfonyl Fluoride Warhead for Tuned Reactivity


4-Chloro-2-cyanobenzene-1-sulfonyl fluoride (CAS 1935505-23-9) is an aromatic sulfonyl fluoride featuring a benzene ring substituted with a chlorine atom at the 4-position and a cyano group at the 2-position, in addition to the reactive sulfonyl fluoride (–SO₂F) moiety . This compound belongs to the class of sulfonyl fluoride electrophiles widely used as covalent warheads in chemical biology and medicinal chemistry for targeting nucleophilic amino acid residues such as serine, lysine, tyrosine, and cysteine [1]. The combination of two electron-withdrawing substituents (Cl and CN) on the aryl ring is predicted to significantly enhance the electrophilicity of the sulfur center relative to unsubstituted or mono-substituted benzenesulfonyl fluorides, thereby modulating its reactivity and stability profile for specific applications in covalent fragment-based drug discovery and SuFEx click chemistry [2].

1
Reactivity Profile
Predicted intermediate aqueous lability suitable for tuneable covalent warhead design
2
Chemical Workflow
Supports SuFEx click chemistry, bioconjugation, and fragment-based synthesis pathways
3
Selection Context
Dual-electron-withdrawing substitution provides distinct reactivity tuning versus mono-substituted analogs

Why 4-Chloro-2-cyanobenzene-1-sulfonyl fluoride Cannot Be Simply Replaced by Other Sulfonyl Fluoride Warheads


Sulfonyl fluorides are not interchangeable; their aqueous stability and protein-labeling reactivity are highly sensitive to the electronic nature and position of aryl substituents [1]. A systematic study demonstrated that the half-life (t₁/₂) of benzenesulfonyl fluoride in PBS buffer (pH 7.4) can vary from approximately 1 hour to over 38 hours depending solely on the substituent pattern [1]. Electron-donating groups (e.g., –NH₂) increase stability and reduce reactivity, while electron-withdrawing groups (e.g., –COOH) decrease stability and increase reactivity [1]. The target compound, bearing two electron-withdrawing groups (–Cl and –CN) in specific positions, occupies a unique and predictable position in this reactivity landscape. Substituting it with a generic benzenesulfonyl fluoride or a mono-substituted analog would lead to a different rate of hydrolysis and protein modification, potentially resulting in failed bioconjugation, off-target labeling, or a complete loss of inhibitory activity in a designed covalent inhibitor [2].

Mismatch Context
Potential Substitute
Interchangeability Risk
Aqueous Stability Tuning
Unsubstituted benzenesulfonyl fluoride
Predicted >2-fold shift in half-life alters target engagement window and may fail hydrolysis-sensitive steps
Electrophilicity Control
Mono-substituted analogs (4-Cl or 2-CN)
Additive Hammett effects may not transfer, reducing predicted SuFEx reaction rates and labeling efficiency
Synthetic Chemoselectivity
4-Chloro-2-cyanobenzene-1-sulfonyl chloride
Predicted 100- to 10,000-fold lower aqueous stability limits use in multi-step routes requiring aqueous work-up

Quantitative Differentiation of 4-Chloro-2-cyanobenzene-1-sulfonyl fluoride from Structural Analogs


Predicted Hydrolytic Half-Life in Aqueous Buffer: Tuning Stability via Dual Electron-Withdrawing Substitution

While no direct experimental t₁/₂ has been published for the target compound, its stability can be reliably positioned between known analogs. The parent benzenesulfonyl fluoride has a measured half-life of ~12 h in PBS (pH 7.4) [1]. The electron-withdrawing 3-carboxybenzenesulfonyl fluoride shows a t₁/₂ of ~4–5 h [1]. The target compound's two electron-withdrawing groups (σₚ for –Cl = 0.23; σₘ for –CN = 0.56) are expected to lower its t₁/₂ to a range comparable to or shorter than that of the 3-carboxy analog, offering a distinct, tuneable reactivity window for applications requiring intermediate aqueous lability.

Predicted Hydrolytic Half-Life
Class-level inference
t₁/₂
Supports selection for intermediate aqueous lability in covalent inhibitor design
Based on Hammett σ analysis vs. benzenesulfonyl fluoride (t₁/₂ ≈ 12 h); requires experimental validation
Enhanced Electrophilicity
Class-level inference
Predicted rate enhancement ≥1.4x
May support faster SuFEx bioconjugation rates compared to mono-substituted analogs
Predicted via additive Hammett σ analysis; actual rate depends on amine nucleophile and solvent system
Sulfonyl Fluoride vs. Chloride Stability
Class-level inference
Predicted 100- to 10,000-fold greater stability
Target Compound vs. 4-Chloro-2-cyanobenzene-1-sulfonyl chloride
Supports synthetic strategy where aqueous handling is critical for maintaining electrophile integrity
Based on class-level kinetic differences for aryl sulfonyl fluorides vs. chlorides
Covalent Inhibitor Design Aqueous Stability Hydrolysis Kinetics

Enhanced Electrophilicity via Dual Electron-Withdrawing Groups: A Comparative Reactivity Analysis

A study on the reactivity of S(VI)–F warheads demonstrated that the rate of reaction with nucleophilic amino acid side chains (e.g., lysine, tyrosine) is directly correlated with the electron-withdrawing capacity of the substituents on the aryl ring . The target compound's 2-cyano group (Hammett σₘ = 0.56) and 4-chloro group (σₚ = 0.23) provide a combined electron-withdrawing effect not present in common mono-substituted analogs such as 4-chlorobenzenesulfonyl fluoride or 2-cyanobenzenesulfonyl fluoride. This dual activation is expected to result in a faster rate of SuFEx ligation and more efficient protein labeling compared to either mono-substituted comparator.

Enhanced Electrophilicity
Class-level inference
Predicted rate enhancement ≥1.4x
May support faster SuFEx bioconjugation rates compared to mono-substituted analogs
Predicted via additive Hammett σ analysis; actual rate depends on amine nucleophile and solvent system
SuFEx Click Chemistry Electrophilic Warhead Nucleophilic Substitution

Orthogonal Reactivity of Sulfonyl Fluoride vs. Sulfonyl Chloride: A Critical Stability Advantage

The sulfonyl fluoride group in the target compound offers a stability advantage over its sulfonyl chloride analog (4-chloro-2-cyanobenzene-1-sulfonyl chloride, CAS 1251087-10-1) that is both general and quantifiable. Sulfonyl fluorides are known to exhibit significantly higher stability towards hydrolysis compared to sulfonyl chlorides, with rate constants typically 10³ to 10⁴ times lower [1]. This enables the target compound to survive aqueous work-up and storage conditions that would degrade the corresponding sulfonyl chloride. The presence of the cyano and chloro substituents does not compromise this fundamental stability differential, making the fluoride the preferred reagent for multi-step synthesis and biological assays where premature hydrolysis of the electrophile must be avoided.

Sulfonyl Fluoride vs. Chloride Stability
Class-level inference
Predicted 100- to 10,000-fold greater stability
Target Compound vs. 4-Chloro-2-cyanobenzene-1-sulfonyl chloride
Supports synthetic strategy where aqueous handling is critical for maintaining electrophile integrity
Based on class-level kinetic differences for aryl sulfonyl fluorides vs. chlorides
Chemoselectivity Sulfonyl Halide Stability Parallel Synthesis

Optimal Application Scenarios for 4-Chloro-2-cyanobenzene-1-sulfonyl fluoride Based on Its Reactivity Profile


Covalent Fragment Library Design Requiring Intermediate Electrophilicity

Based on its predicted intermediate hydrolytic stability (shorter t₁/₂ than benzenesulfonyl fluoride but longer than highly activated nitro-substituted analogs), this compound is an ideal building block for covalent fragment libraries targeting serine hydrolases or kinases where a balance between target engagement time and off-target reactivity must be finely tuned [1].

SuFEx-Based Bioconjugation Requiring Enhanced Reaction Rates

The dual electron-withdrawing substitution pattern is predicted to accelerate SuFEx ligation with lysine and tyrosine residues, making this sulfonyl fluoride a superior choice for activity-based protein profiling (ABPP) probe synthesis when rapid and complete labeling is required under mild conditions .

Multi-Step Organic Synthesis Demanding Aqueous Stability

Given the 100- to 10,000-fold greater hydrolytic stability of the sulfonyl fluoride over its sulfonyl chloride counterpart, the target compound is the preferred reagent for synthetic routes involving aqueous work-up, chromatography, or extended storage, minimizing decomposition and improving overall yield [2].

Application
Selection Property
Validation Focus
Covalent Fragment Library Design
Predicted reactivity tuning via dual-electron-withdrawal
Hydrolysis kinetics screening in assay buffer
SuFEx-Based Bioconjugation Studies
Predicted enhanced electrophilicity for amine ligation
Reaction rate efficiency under mild bioconjugation conditions
Multi-Step Organic Synthesis
Sulfonyl fluoride functional group stability
Aqueous work-up compatibility and recovery yield
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